Tert-butyl methyl(pyrrolidin-3-yl)carbamate Tert-butyl methyl(pyrrolidin-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 172478-00-1
VCID: VC20912404
InChI: InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12(4)8-5-6-11-7-8/h8,11H,5-7H2,1-4H3
SMILES: CC(C)(C)OC(=O)N(C)C1CCNC1
Molecular Formula: C10H20N2O2
Molecular Weight: 200.28 g/mol

Tert-butyl methyl(pyrrolidin-3-yl)carbamate

CAS No.: 172478-00-1

Cat. No.: VC20912404

Molecular Formula: C10H20N2O2

Molecular Weight: 200.28 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl methyl(pyrrolidin-3-yl)carbamate - 172478-00-1

CAS No. 172478-00-1
Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
IUPAC Name tert-butyl N-methyl-N-pyrrolidin-3-ylcarbamate
Standard InChI InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12(4)8-5-6-11-7-8/h8,11H,5-7H2,1-4H3
Standard InChI Key XYKYUXYNQDXZTD-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(C)C1CCNC1
Canonical SMILES CC(C)(C)OC(=O)N(C)C1CCNC1

Tert-butyl methyl(pyrrolidin-3-yl)carbamate is a synthetic organic compound with significant relevance in organic chemistry and pharmaceutical research. It belongs to the carbamate class of compounds, which are esters or salts of carbamic acid. This compound features a tert-butyl group and a pyrrolidine ring, making it an important building block for synthesizing more complex molecules.

Stereoisomers

Tert-butyl methyl(pyrrolidin-3-yl)carbamate can exist as stereoisomers due to its chiral center on the pyrrolidine ring:

  • (S)-Tert-butyl methyl(pyrrolidin-3-yl)carbamate: This stereoisomer has been identified with CAS number 169750-01-0 .

  • (R)-Tert-butyl methyl(pyrrolidin-3-yl)carbamate: Known by CAS number 392338-15-7, this form has specific physical properties such as a melting point between 30°C and 35°C .

Synthesis

The synthesis of tert-butyl methyl(pyrrolidin-3-yl)carbamate typically involves reacting tert-butanol with chloroformates in the presence of an amine base like triethylamine under anhydrous conditions to prevent hydrolysis.

text
Reaction: (CH₃)₃COH + ClCOOC(CH₃)₃ → (CH₃)₃COCOO(CH₃) + HCl → Product

This process forms the carbamate linkage while protecting sensitive functional groups during further chemical transformations.

Chemistry

This compound serves as a versatile intermediate in organic synthesis due to its protected amine group, allowing it to be used in various chemical reactions without unwanted side products from unprotected amino groups.

Biology and Medicine

In biological studies, it is used primarily for enzyme inhibition assays and protein interaction studies due to its ability to modulate biological pathways through interactions with enzymes or receptors .

Industry

Its applications extend into industrial settings where it is utilized for producing various chemical products that require protected amine functionalities during their synthesis processes.

Table: Comparison of Similar Compounds

Compound NameCAS NumberMolecular Formula
(S)-tertbuty N-methyl-N-(pyrrolidin -3-YL)-Carbamatelike structures169750C10H20N2O2
(R)-tertbuty N-methyl-N-(pyrroldi n -3-YL)-Carbamatelike structures392338C10H20N2O2

These compounds share similar structural features but differ slightly based on their stereochemistry or additional substituents on the pyrrollidine ring.

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